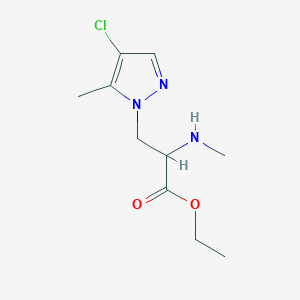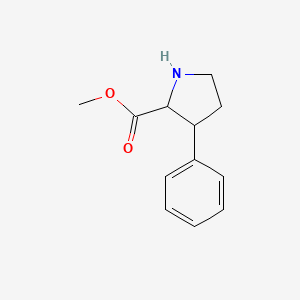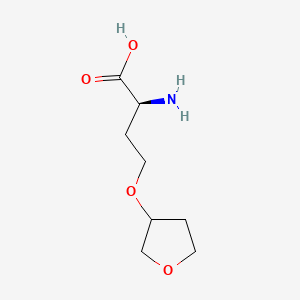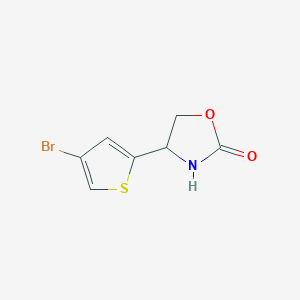
4-(4-Bromothiophen-2-yl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromothiophen-2-yl)oxazolidin-2-one is a heterocyclic compound that features both a brominated thiophene ring and an oxazolidinone ring
Preparation Methods
The synthesis of 4-(4-Bromothiophen-2-yl)oxazolidin-2-one can be achieved through several routes. One common method involves the reaction of 4-bromothiophene-2-carboxylic acid with an appropriate amine to form an amide intermediate. This intermediate is then cyclized to form the oxazolidinone ring. The reaction conditions typically involve the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride .
Chemical Reactions Analysis
4-(4-Bromothiophen-2-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the oxazolidinone ring can be reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride .
Scientific Research Applications
4-(4-Bromothiophen-2-yl)oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its structural similarity to known antibiotics.
Organic Synthesis: The compound is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Material Science: It is explored for use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-(4-Bromothiophen-2-yl)oxazolidin-2-one depends on its application. In medicinal chemistry, its antibacterial activity is attributed to the inhibition of bacterial protein synthesis by binding to the bacterial ribosome . The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for protein elongation.
Comparison with Similar Compounds
Similar compounds to 4-(4-Bromothiophen-2-yl)oxazolidin-2-one include:
Linezolid: An oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic used to treat skin infections.
Cytoxazone: A natural product with a similar oxazolidinone ring structure, used in the synthesis of macrolide antibiotics.
The uniqueness of this compound lies in its brominated thiophene ring, which imparts distinct electronic properties and reactivity compared to other oxazolidinones.
Properties
Molecular Formula |
C7H6BrNO2S |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
4-(4-bromothiophen-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H6BrNO2S/c8-4-1-6(12-3-4)5-2-11-7(10)9-5/h1,3,5H,2H2,(H,9,10) |
InChI Key |
HBTAFFZMAKCCLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


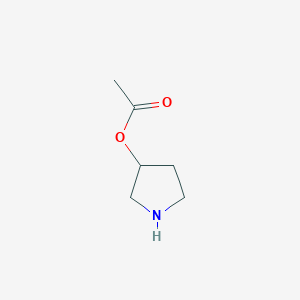
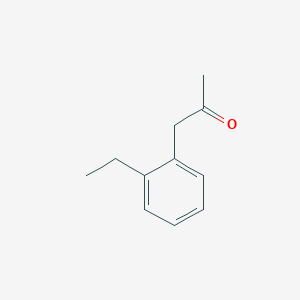
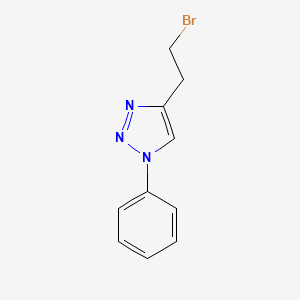
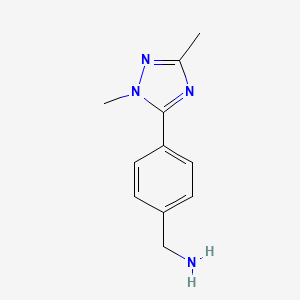
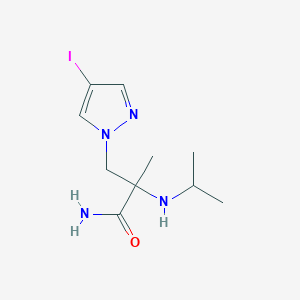
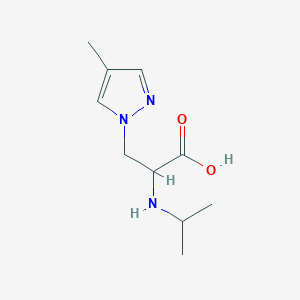
![8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15312553.png)
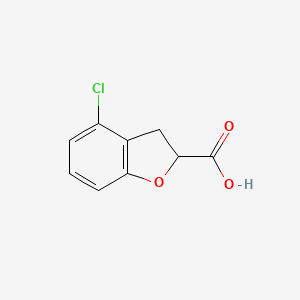
![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid](/img/structure/B15312565.png)
